molecular formula C8H18O2PS2Zn+ B13740698 zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane

zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane

Cat. No.: B13740698
M. Wt: 306.7 g/mol
InChI Key: QSWLUGWDZDIYPG-UHFFFAOYSA-M
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Description

Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is a chemical compound with the molecular formula C28H60O4P2S4Zn. It is known for its role as a fast-acting rubber vulcanization accelerator, which is environmentally friendly and does not produce nitrosamine carcinogens . This compound is also referred to as zinc O,O,-dialkyldithiophosphosphate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of phosphorodithioic acid with zinc salts. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by removing oxygen or adding hydrogen, resulting in reduced forms.

    Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with molecular targets and pathways in the systems it is applied to. In rubber vulcanization, it accelerates the cross-linking process by forming intermediate complexes with sulfur, which then react with rubber molecules to form stable cross-links. This enhances the mechanical properties and durability of the rubber .

Comparison with Similar Compounds

Similar Compounds

  • Zinc diheptoxy-sulfanylidene-sulfido-λ5-phosphane
  • Zinc dihexoxy-sulfanylidene-sulfido-λ5-phosphane

Uniqueness

Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is unique due to its specific alkyl groups, which influence its reactivity and effectiveness as a vulcanization accelerator. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various industrial applications .

Properties

Molecular Formula

C8H18O2PS2Zn+

Molecular Weight

306.7 g/mol

IUPAC Name

zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2.Zn/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+2/p-1

InChI Key

QSWLUGWDZDIYPG-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].[Zn+2]

Origin of Product

United States

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